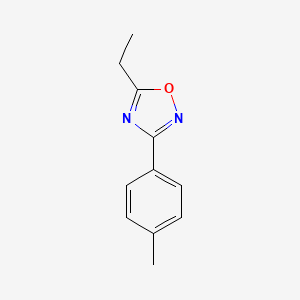

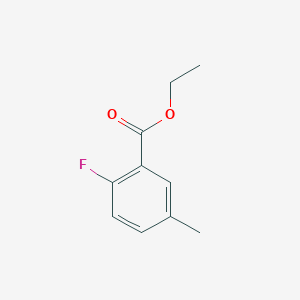

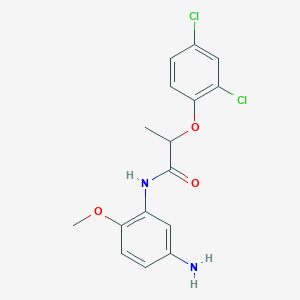

1-(5-Metil-1-fenil-1H-1,2,4-triazol-3-il)etanona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including those similar to the compound , has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los compuestos que contienen la parte 1,2,4-triazol, como la 1-(5-Metil-1-fenil-1H-1,2,4-triazol-3-il)etanona, se han estudiado por sus propiedades antimicrobianas. Estos compuestos han mostrado eficacia contra una variedad de cepas microbianas, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .

Potencial Anticancerígeno

Los derivados del triazol son conocidos por exhibir actividades anticancerígenas. La investigación ha indicado que estos compuestos se pueden sintetizar y modificar para atacar células cancerosas específicas, lo que proporciona una vía para el desarrollo de nuevos fármacos anticancerígenos .

Agentes Antituberculosos

Las vías de síntesis que involucran compuestos de triazol han llevado a la creación de moléculas con una actividad antituberculosa significativa. Estos compuestos se han evaluado contra cepas de Mycobacterium tuberculosis, ofreciendo una vía prometedora para el tratamiento de la tuberculosis .

Propiedades Antioxidantes

Los derivados del triazol también se han reconocido por sus capacidades antioxidantes. Pueden eliminar radicales libres, protegiendo así las células del estrés oxidativo, que es un factor que contribuye a diversas enfermedades crónicas .

Estudios de Acoplamiento Molecular para el Descubrimiento de Fármacos

La flexibilidad estructural de los compuestos de triazol permite realizar estudios de acoplamiento molecular, que son cruciales en el descubrimiento de fármacos. Estos estudios ayudan a comprender la interacción entre el candidato a fármaco y su objetivo, lo cual es esencial para el diseño de potentes candidatos a fármacos, especialmente en la lucha contra enfermedades como la COVID-19 .

Aplicaciones Industriales

Más allá de las aplicaciones médicas, los derivados del 1,2,4-triazol se utilizan en diversas aplicaciones industriales. Sirven como precursores para colorantes, materiales fotográficos, fotoestabilizadores, agroquímicos e inhibidores de la corrosión, mostrando la versatilidad de estos compuestos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that compounds with a 1,2,4-triazole moiety often interact with various biological receptors . These interactions can lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Mode of Action

Compounds containing a 1,2,4-triazole moiety are known to form hydrogen bonds and dipole interactions with biological receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their ability to interact with various biological receptors .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can potentially influence these properties, as it is known to enhance the bioavailability of compounds .

Result of Action

It’s known that 1,2,4-triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a 1,2,4-triazole moiety .

These interactions can lead to various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Análisis Bioquímico

Biochemical Properties

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound exhibits strong binding affinity to the enzyme’s catalytic domain, leading to inhibition of its activity. Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has shown interactions with various proteins involved in cellular signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone on cells are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular processes like proliferation, apoptosis, and differentiation. Moreover, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, preventing the enzyme from performing its function in DNA replication . Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various proteins, influencing its localization and activity. The distribution of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone within tissues is also determined by its interactions with plasma proteins and other binding partners .

Subcellular Localization

The subcellular localization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEJCYQQBWLPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680546 | |

| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92289-44-6 | |

| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)